molecular formula C10H11FO2 B1454105 2'-Ethoxy-4'-fluoroacetophenone CAS No. 51788-79-5

2'-Ethoxy-4'-fluoroacetophenone

Cat. No. B1454105
CAS RN: 51788-79-5
M. Wt: 182.19 g/mol
InChI Key: SXCHYBKJTBPXQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2’-Fluoroacetophenone” involves a method that includes sequentially adding magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel . This method is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .


Molecular Structure Analysis

The molecular formula of “2’-Fluoroacetophenone” is FC6H4COCH3 . Its molecular weight is 138.14 .


Chemical Reactions Analysis

The rotational spectra of the 4-fluoroacetophenone monomer and its monohydrate were investigated by Fourier transform microwave spectroscopy complemented with quantum chemical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Fluoroacetophenone” include a refractive index of n20/D 1.511 (lit.), a boiling point of 196 °C (lit.), and a density of 1.138 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Formation of Fluorofurans : The reaction of ω-fluoroacetophenone with sodium methoxide in methanolic solution results in the formation of various compounds, including 3-fluoro-2,4-diphenylfuran, paving the way for a general method for preparing substituted fluorofurans (Bronnert & Saunders, 1960).

  • Cyclization of Hydrazones : Cyclization of 2-hydroxyacetophenone hydrazones leads to the formation of 4-methylene-1,3-benzoxazinones, which can be converted to 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones, indicating potential for diverse synthetic applications (Alkhathlan, 2003).

  • NMR Studies in Biological Processes : 19F nuclear magnetic resonance (NMR) has been utilized to study the biological Baeyer–Villiger oxidation of fluorinated acetophenones, highlighting the role of 2'-Ethoxy-4'-fluoroacetophenone in biological conversion processes (Moonen, Rietjens, & van Berkel, 2001).

Organic Synthesis and Catalysis

  • Asymmetric Hydrogenation : this compound has been used in the homogeneous asymmetric hydrogenation of o-substituted acetophenones, demonstrating its role in catalysis and organic synthesis (Li et al., 2000).

  • Lithium Enolate Chemistry : The study of lithium enolates of 4-fluoroacetophenone reveals complex solution chemistry and aldol reactivity, important for understanding nucleophilic mechanisms in organic chemistry (Kolonko, Wherritt, & Reich, 2011).

Photophysical and Chemical Properties

  • Photosensitizing Properties : 2'-Methoxyacetophenone, a related compound, has been shown to be an efficient photosensitizer for the formation of cyclobutane pyrimidine dimers, indicative of the potential photophysical applications of similar compounds (Liu et al., 2015).

Conformational Studies

  • Rotational Isomerism Studies : Investigations into the conformational equilibria of alpha-fluoroacetophenones, including studies on p-methoxy-alpha-fluoroacetophenone, provide insights into molecular conformations and their stability, which is crucial for understanding molecular interactions and reactivity (Fiorin et al., 2009).

Safety and Hazards

“2’-Fluoroacetophenone” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(2-ethoxy-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCHYBKJTBPXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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